molecular formula C11H12N2O2 B11037782 N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide

Cat. No.: B11037782
M. Wt: 204.22 g/mol
InChI Key: DSGXKJYLIRJYBK-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide is a complex organic compound that belongs to the class of pyridones This compound is characterized by its unique structure, which includes a pyridone ring and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
  • tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate
  • 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3]

Uniqueness

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide stands out due to its unique combination of a pyridone ring and a but-2-ynamide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-[(1-methyl-2-oxopyridin-3-yl)methyl]but-2-ynamide

InChI

InChI=1S/C11H12N2O2/c1-3-5-10(14)12-8-9-6-4-7-13(2)11(9)15/h4,6-7H,8H2,1-2H3,(H,12,14)

InChI Key

DSGXKJYLIRJYBK-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=CN(C1=O)C

Origin of Product

United States

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